molecular formula C14H15NO3 B11927684 tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

Cat. No.: B11927684
M. Wt: 245.27 g/mol
InChI Key: ATRNSFOFXSREED-DHZHZOJOSA-N
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Description

tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate (CAS: 2044707-04-0) is an acrylate ester derivative featuring a tert-butyl ester group, a cyano substituent, and a 4-hydroxyphenyl moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing cyano group may influence the compound’s reactivity in conjugate addition or cyclization processes .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+

InChI Key

ATRNSFOFXSREED-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N

Canonical SMILES

CC(C)(C)OC(=O)C(=CC1=CC=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate typically involves the esterification of 2-cyano-3-(4-hydroxyphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and hydroxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Substituents: The cyano group in the target compound enhances electrophilicity at the α,β-unsaturated acrylate system, favoring nucleophilic additions (e.g., Michael additions). This contrasts with the electron-donating cyclopropylmethoxy group in Methyl 2-Chloro-4-(cyclopropylmethoxy)benzoate, which may stabilize aromatic systems .

Protective Groups : Boc-protected compounds (e.g., Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate) exhibit stability in acidic conditions, whereas the 4-hydroxyphenyl group in the target compound requires protection during reactions involving strong bases or nucleophiles .

Stability and Handling

  • The tert-butyl group in the target compound enhances thermal stability compared to methyl esters but may introduce challenges in purification due to lower crystallinity.
  • In contrast, N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine’s trifluoroethoxy group increases resistance to enzymatic degradation, a trait valuable in prodrug design .

Biological Activity

Introduction

Tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate is an organic compound notable for its diverse biological activities, particularly its antioxidant properties. This compound features a cyano group, a hydroxyphenyl moiety, and a tert-butyl ester, which contribute to its unique chemical behavior and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparisons with similar compounds.

The primary mechanism of action of this compound involves its ability to scavenge free radicals and inhibit lipid peroxidation. These activities are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cardiovascular and neurodegenerative disorders. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating their harmful effects on cellular components.

Key Features

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging ability.
  • Lipid Peroxidation Inhibition : It protects cellular membranes from oxidative damage.
  • Interaction with Molecular Targets : The cyano and hydroxyphenyl groups play essential roles in binding to specific enzymes or receptors, modulating their activity.

Antioxidant Properties

This compound has been shown to effectively scavenge free radicals. This property is vital for therapeutic applications aimed at diseases associated with oxidative stress. Studies indicate that this compound can significantly reduce oxidative damage in various cell types .

Hypolipidemic Effects

Research has also investigated the hypolipidemic potential of this compound. It may play a role in lowering lipid levels in the bloodstream, which could be beneficial for managing conditions like hyperlipidemia .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Ferulic AcidC₁₄H₁₄O₄Antioxidant properties; found in various plants.
Sinapic AcidC₁₄H₁₄O₄Known for antioxidant and anti-inflammatory activities.
p-Coumaric AcidC₉H₈O₃Exhibits antioxidant and antimicrobial properties.

This compound stands out due to its specific combination of functional groups, enhancing its stability and lipophilicity compared to other compounds with similar biological activities.

Study on Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated that it effectively scavenged DPPH radicals and reduced lipid peroxidation levels in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Hypolipidemic Activity Assessment

In another investigation, the hypolipidemic effects were evaluated using animal models. The administration of this compound resulted in a significant reduction in serum cholesterol levels compared to control groups. This effect was attributed to the compound's ability to modulate lipid metabolism pathways .

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